molecular formula C22H26N6O2 B1202446 11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Cat. No. B1202446
M. Wt: 406.5 g/mol
InChI Key: UZEDOLZGHXNXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-27020 is a quinoxaline derivative.

Scientific Research Applications

Chemistry and Cyclization Reactions

This compound is related to the study of chemistry and cyclization reactions in heterocyclic compounds. For instance, research by Badr et al. (1992) focused on the treatment and reactions of similar pyrimido thienoquinoxaline derivatives, which are crucial in understanding the chemical properties and reactivity of such compounds (Badr et al., 1992).

Synthesis of Pyrroloquinoxalines

The synthesis of pyrroloquinoxalines, a process involving 1,3-dipolar cycloaddition reaction, is an important area of research related to this compound. Kim et al. (1990) provided insights into the transformation processes involved in the synthesis of related quinoxaline derivatives (Kim et al., 1990).

Development of Novel Derivatives

Research on developing new derivatives from quinoline and quinoxaline compounds, such as by Molina et al. (1993), is relevant for understanding the potential applications of the compound . These studies highlight methods for synthesizing novel heterocyclic compounds with potential applications in various fields (Molina et al., 1993).

Antimicrobial and Anti-Inflammatory Properties

Research conducted by Rajanarendar et al. (2012) on similar pyrimidoquinolines demonstrated their potential in antimicrobial and anti-inflammatory applications. This suggests possible biomedical applications for the compound (Rajanarendar et al., 2012).

In Vitro Antibacterial Evaluation

Studies on the antibacterial properties of related quinoxaline derivatives, such as the work by Afrough et al. (2019), are significant in assessing the potential biomedical uses of these compounds (Afrough et al., 2019).

Novel Synthesis Methods

Research on novel synthesis methods of related compounds, like the work of Azizian et al. (2005), can provide insights into efficient production techniques that could be applicable to the compound of interest (Azizian et al., 2005).

properties

Product Name

11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C22H26N6O2/c1-15(2)13-28-20-18(19-21(28)25-17-6-4-3-5-16(17)24-19)22(29)27(14-23-20)8-7-26-9-11-30-12-10-26/h3-6,14-15H,7-13H2,1-2H3

InChI Key

UZEDOLZGHXNXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 2
Reactant of Route 2
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 3
Reactant of Route 3
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 4
Reactant of Route 4
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 5
Reactant of Route 5
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 6
Reactant of Route 6
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

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